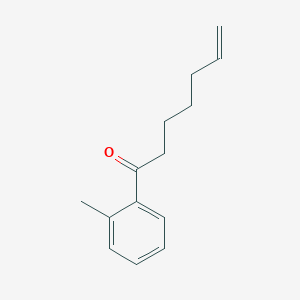
1-(2-Methylphenyl)hept-6-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)hept-6-EN-1-one is an organic compound with the molecular formula C15H20O It is characterized by the presence of a hept-6-en-1-one backbone substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)hept-6-EN-1-one typically involves the reaction of 2-methylbenzaldehyde with hept-6-en-1-one under specific conditions. One common method involves the use of a base catalyst such as sodium hydroxide in an ethanol solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and advanced purification techniques ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)hept-6-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzophenone.
Reduction: Formation of 1-(2-methylphenyl)heptan-1-ol or 1-(2-methylphenyl)heptane.
Substitution: Formation of brominated derivatives such as 1-(2-bromomethylphenyl)hept-6-EN-1-one.
Scientific Research Applications
1-(2-Methylphenyl)hept-6-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)hept-6-EN-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methylphenyl)hept-6-EN-1-one can be compared with other similar compounds such as:
1-(4-Methylphenyl)hept-6-EN-1-one: Similar structure but with a different position of the methyl group on the phenyl ring.
1-(2-Methylphenyl)hex-5-EN-1-one: Similar structure but with a shorter carbon chain.
1-(2-Methylphenyl)oct-7-EN-1-one: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which can influence its reactivity and applications .
Properties
CAS No. |
83845-35-6 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(2-methylphenyl)hept-6-en-1-one |
InChI |
InChI=1S/C14H18O/c1-3-4-5-6-11-14(15)13-10-8-7-9-12(13)2/h3,7-10H,1,4-6,11H2,2H3 |
InChI Key |
JGESZXILRDTUDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















